molecular formula C14H16Cl2N2O2 B4109952 N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4109952
M. Wt: 315.2 g/mol
InChI Key: HOXWYDZJJNAKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a white crystalline powder that is soluble in organic solvents but not in water. DPCPX has been extensively studied in scientific research for its potential applications in various fields.

Mechanism of Action

N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine is an endogenous ligand that activates the A1 receptor, leading to various physiological effects. N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide binds to the A1 receptor with high affinity, preventing adenosine from binding and activating the receptor.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects in scientific research. It has been demonstrated to inhibit the effects of adenosine on heart rate, blood pressure, and myocardial contractility. N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor in various experimental settings. Additionally, N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in scientific research, and its pharmacological properties are well-characterized. However, N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide also has limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experimental settings. Additionally, N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cardiovascular disease, neurodegenerative disorders, and cancer. Another direction is to develop new analogs of N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide with improved pharmacological properties, such as increased solubility and longer half-life. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-isopropyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied in scientific research for its potential applications in various fields. It has been used as a tool in pharmacological studies to investigate the role of adenosine A1 receptors in various physiological and pathological processes, including cardiovascular disease, neurodegenerative disorders, and cancer.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-8(2)18-7-9(5-13(18)19)14(20)17-12-4-3-10(15)6-11(12)16/h3-4,6,8-9H,5,7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXWYDZJJNAKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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